(1E)-2-chloro-N'-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide
Overview
Description
(1E)-2-chloro-N'-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide is a useful research compound. Its molecular formula is C12H20ClN3O3 and its molecular weight is 289.76 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemokine Receptor Inhibition
Compound 1, similar in structure to the chemical , was found to be an antagonist of human CCR10 Ca2+ flux, an important factor in dermatological inflammatory conditions (Abeywardane et al., 2016).
Vic-Dioxime Complexes Synthesis
In a study on vic-dioxime complexes, similar chemical structures were synthesized and their potential applications in coordination chemistry were explored (Canpolat & Kaya, 2005).
Molecular Docking and Structural Analysis
Structural and spectroscopic investigations on compounds with structural similarities have been conducted, offering insights into their potential biological activities and pharmacological importance (Vanasundari et al., 2018).
Synthesis of Oxime Derivatives
Research on the synthesis of oxime derivatives, including compounds structurally similar to the chemical , has been conducted, exploring their potential in various chemical and medicinal applications (Dinçer et al., 2005).
Cardioprotective Activity
A study investigated the cardioprotective activity of certain derivatives, suggesting potential therapeutic applications for similar compounds (Drapak et al., 2019).
Antinociceptive Activity
Derivatives of a similar structure were tested as analgesics, highlighting their potential application in pain management (Rádl et al., 2010).
Amidines Synthesis and Cyclization
Research on the condensation and cyclization of amidines, similar in structure, highlights their potential in synthetic organic chemistry (Gataullin et al., 2001).
Fluorescent Probe Synthesis for β-Amyloid
A study on the synthesis of a fluorescent probe structurally similar to the compound for β-amyloids suggests its use in Alzheimer’s disease diagnosis (Fa et al., 2015).
Properties
IUPAC Name |
[(E)-(1-amino-2-chloroethylidene)amino] 4-(4-methylpiperidin-1-yl)-4-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN3O3/c1-9-4-6-16(7-5-9)11(17)2-3-12(18)19-15-10(14)8-13/h9H,2-8H2,1H3,(H2,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGWYDXVZNKCJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC(=O)ON=C(CCl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)CCC(=O)O/N=C(\CCl)/N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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